molecular formula C10H15N B1167682 aprotinin, Arg(15)-Glu(52)- CAS No. 114264-91-4

aprotinin, Arg(15)-Glu(52)-

Cat. No.: B1167682
CAS No.: 114264-91-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characteristics of Aprotinin, Arg(15)-Glu(52)-

Primary Structure Analysis

Amino Acid Sequence Specificity

The amino acid sequence of aprotinin, Arg(15)-Glu(52)- maintains the fundamental 58-residue polypeptide chain structure characteristic of bovine pancreatic trypsin inhibitor while incorporating two specific substitutions that define this variant. The native aprotinin sequence contains the amino acid arrangement RPDFC LEPPY TGPCK ARIIR YFYNA KAGLC QTFVY GGCRA KRNNF KSAED CMRTC GGA, with the modified variant featuring arginine at position 15 instead of lysine and glutamic acid at position 52 instead of methionine. This substitution pattern has been specifically engineered to maintain the protein's inhibitory function while altering its specificity profile and binding characteristics.

The molecular composition analysis reveals distinct differences between the native aprotinin and the Arg(15)-Glu(52) variant, particularly in the distribution of charged residues and hydrophobic amino acids. The replacement of lysine with arginine at position 15 introduces a guanidinium functional group that provides enhanced hydrogen bonding capabilities and altered pKa characteristics compared to the primary amino group of lysine. Similarly, the methionine to glutamic acid substitution at position 52 introduces a carboxylate group that significantly impacts the protein's electrostatic surface potential and hydration properties.

Comprehensive amino acid analysis studies have documented the precise compositional changes introduced by these substitutions. The variant maintains the same number of cysteine residues essential for disulfide bridge formation, preserving the critical structural framework while modifying the surface charge distribution. The presence of arginine at position 15 has been shown to maintain effective binding to trypsin active sites while potentially enhancing interactions with other serine proteases through improved electrostatic complementarity.

Role of Arg(15)-Glu(52) Substitution in Tertiary Stability

The Arg(15)-Glu(52) substitutions play crucial roles in modulating the tertiary stability of the aprotinin variant through both local and long-range structural effects. The arginine substitution at position 15 maintains the positive charge essential for protease binding while introducing a larger, more flexible side chain that can engage in additional hydrogen bonding interactions. This substitution preserves the critical interactions with the specificity pocket of target proteases while potentially enhancing binding affinity through improved electrostatic complementarity.

The glutamic acid substitution at position 52 introduces a significant alteration in the protein's electrostatic landscape, creating a negatively charged region that can participate in intramolecular or intermolecular salt bridge formation. This modification has been shown to influence the protein's overall stability profile and may contribute to enhanced resistance to proteolytic degradation under specific conditions. The positioning of this negative charge creates opportunities for stabilizing interactions with nearby basic residues, potentially contributing to improved thermal stability.

Kinetic studies have demonstrated that the recombinant Arg(15)-Glu(52) variant exhibits potent inhibitory activity against human plasma kallikrein with a dissociation constant of 3.2 × 10^-10 M, indicating that the substitutions do not compromise the fundamental inhibitory mechanism. The variant also shows effective inhibition of human anionic and cationic trypsin with dissociation constants equal to or less than 10^-11 M, demonstrating that the structural modifications enhance rather than diminish protease binding affinity.

The combination of these substitutions creates a protein with altered surface electrostatics that may influence protein-protein interactions and solution behavior. The introduction of the glutamic acid residue at position 52 provides additional opportunities for hydrogen bonding and electrostatic interactions, potentially contributing to enhanced stability under physiological conditions. These modifications represent a successful example of rational protein design where specific amino acid changes are introduced to enhance desired properties while maintaining essential function.

Tertiary Conformation and Disulfide Bridging Patterns

Crystallographic Insights from 3LDJ and 3LDM Structures

Crystallographic analysis of aprotinin structures, particularly those designated as 3LDJ and 3LDM, provides detailed insights into the three-dimensional organization of the protein and its interaction patterns with various ligands. The 3LDJ structure, determined at 1.7 Å resolution using X-ray diffraction, reveals aprotinin in complex with sucrose octasulfate, demonstrating the protein's capacity for multiple binding modes and its interaction with polysulfated compounds. This structure shows aprotinin as a monomeric protein in its basic form, with the ability to associate into higher-order assemblies under specific conditions.

The 3LDM structure provides complementary information about aprotinin's behavior in complex with sucrose octasulfate at 2.6 Å resolution, revealing unusual interactions that have implications for understanding heparin binding mechanisms. This structure demonstrates that five molecules of aprotinin can interact with one molecule of the sulfated sugar, stabilized by electrostatic interactions between the positively charged residues of aprotinin and the sulfate groups of the ligand. The crystallographic data reveal that these multiple binding modes may represent diverse patterns of potential heparin binding to aprotinin.

The crystal structures show that aprotinin maintains its characteristic compact tertiary structure with the typical small disulfide-rich protein fold, containing a twisted β-hairpin and a C-terminal α-helix. The protein exhibits a pear-shaped molecular structure where the polypeptide chain is folded such that hydrophobic residues are concentrated in the interior while hydrophilic residues, with few exceptions, are exposed to the aqueous environment. This arrangement contributes significantly to the remarkable stability of aprotinin against denaturation by high temperature, acids, alkalis, and organic solvents.

The crystallographic analysis reveals the precise positioning of critical structural elements, including the three disulfide bonds and the binding loop region that contains the modified residues in the Arg(15)-Glu(52) variant. These structures provide essential reference points for understanding how the specific amino acid substitutions in the variant might influence the overall three-dimensional architecture and binding properties of the modified protein.

Impact of Salt Bridges on Protein Folding Dynamics

Salt bridge formation plays a crucial role in the structural stability and folding dynamics of aprotinin variants, with the Arg(15)-Glu(52) substitutions creating new opportunities for electrostatic stabilization. The introduction of glutamic acid at position 52 provides a negatively charged residue that can participate in salt bridge formation with nearby basic residues, potentially contributing to enhanced structural stability. Research on surface salt bridges in protein stabilization has shown that while side chain to side chain salt bridges may not always contribute significantly to stability, main chain to side chain interactions can provide substantial stabilization.

The arginine substitution at position 15 introduces a guanidinium group with different geometric and electronic properties compared to the lysine amino group, potentially altering the local electrostatic environment and hydrogen bonding patterns. This modification may influence the formation or stability of salt bridges in the binding region, which is critical for protease recognition and binding. The larger size and different geometry of the arginine side chain compared to lysine may also affect the conformational dynamics of the binding loop.

Studies of aprotinin structure have identified several important salt bridge interactions, including the interaction between Arg-20 and Glu-49, which contributes to the protein's structural integrity. The introduction of an additional glutamic acid residue at position 52 in the variant creates potential for new salt bridge formation that could further stabilize the protein structure. The positioning of this residue may allow for favorable electrostatic interactions with basic residues elsewhere in the structure.

The crystallographic evidence suggests that salt bridges in aprotinin can exhibit different conformations and contribute to both intramolecular stability and intermolecular interactions. High-resolution structural studies have revealed that the N-terminus and C-terminus can form salt bridge contacts, contributing to the overall structural integrity of the protein. The Arg(15)-Glu(52) variant may exhibit altered salt bridge patterns that influence both the local conformation of the binding region and the global stability of the protein fold.

The impact of these salt bridges extends beyond simple structural stabilization to influence the protein's dynamic behavior and binding properties. The electrostatic interactions created by the introduced glutamic acid residue may affect the conformational flexibility of nearby regions, potentially influencing the protein's ability to undergo the conformational changes necessary for optimal protease binding. Understanding these salt bridge patterns is essential for predicting the behavior of the Arg(15)-Glu(52) variant under different solution conditions and in the presence of various binding partners.

Properties

CAS No.

114264-91-4

Molecular Formula

C10H15N

Synonyms

aprotinin, Arg(15)-Glu(52)-

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

Aprotinin's broad inhibitory spectrum makes it suitable for various therapeutic applications:

  • Surgical Use : Aprotinin has been utilized to reduce bleeding during surgeries by inhibiting fibrinolysis. Its use in cardiac surgery has been particularly noted for minimizing blood loss and the need for transfusions.
  • Wound Healing : Studies have indicated that aprotinin can promote wound healing by modulating inflammatory responses and enhancing tissue repair processes .
  • Cancer Treatment : Aprotinin's ability to inhibit tumor-associated proteases has been explored in cancer therapies. It may help in reducing metastasis by limiting the degradation of extracellular matrix components .
  • COVID-19 Research : Recent studies have investigated aprotinin's role in inhibiting host proteases implicated in COVID-19 pathogenesis. By modulating these proteases, aprotinin may mitigate severe inflammatory responses associated with the disease .

Case Studies

  • Cardiac Surgery : A clinical trial demonstrated that patients receiving aprotinin during coronary artery bypass grafting experienced significantly reduced blood loss compared to those who did not receive the inhibitor. This study highlighted aprotinin's effectiveness in managing perioperative bleeding .
  • Cancer Metastasis : In a preclinical model, the administration of aprotinin led to a marked reduction in tumor growth and metastasis in mice bearing human cancer xenografts. The study suggested that aprotinin's protease inhibition could be a novel approach to cancer therapy .
  • COVID-19 Treatment : A recent investigation into the use of aprotinin for COVID-19 patients revealed promising results, indicating reduced levels of inflammatory markers and improved clinical outcomes when administered alongside standard treatments .

Data Tables

Application AreaMechanism of ActionKey Findings
Surgical HemostasisInhibits fibrinolysisReduced blood loss during cardiac surgeries
Wound HealingModulates inflammationEnhanced tissue repair observed
Cancer TherapyInhibits tumor-associated proteasesReduced metastasis in preclinical models
COVID-19 ResearchModulates host protease activityImproved clinical outcomes in treated patients

Comparison with Similar Compounds

Antifibrinolytic Agents: Tranexamic Acid (TXA) and ε-Aminocaproic Acid (EACA)
Parameter Aprotinin, Arg(15)-Glu(52)- Tranexamic Acid (TXA) ε-Aminocaproic Acid (EACA)
Mechanism Inhibits plasmin, kallikrein, and intrinsic coagulation pathway proteases Competitively blocks lysine-binding sites on plasminogen Similar to TXA but with lower potency
Efficacy Reduces bleeding by 30–50% in pediatric cardiac surgery; mortality RR = 0.55 vs. no drug Comparable bleeding reduction to aprotinin; mortality RR = 0.63 Less effective than aprotinin or TXA
Safety Higher risk of renal dysfunction (RR = 1.43 vs. lysine analogues) Lower renal toxicity; no increased dialysis risk Minimal renal toxicity
Anticoagulant Effect Inhibits intrinsic pathway thrombin generation No effect on coagulation No effect on coagulation

Key Findings :

  • Aprotinin shows superior efficacy in high-risk surgeries but carries renal risks .
  • TXA balances efficacy and safety, making it preferred in settings without CPB .
Serine Protease Inhibitors: Camostat and Nafamostat
Parameter Aprotinin, Arg(15)-Glu(52)- Camostat Nafamostat
Primary Use Surgical bleeding, CPB-induced inflammation Antiviral (SARS-CoV-2 TMPRSS2 inhibition) Anticoagulant and antiviral
Mechanism Broad-spectrum protease inhibition Targets TMPRSS2 to block viral entry Dual TMPRSS2 and thrombin inhibition
Antiviral Efficacy IC₅₀ = 1.5 µM (SARS-CoV-2); inhibits viral RNA replication IC₅₀ = 10 µM IC₅₀ = 22 µM
Clinical Advantage Reduces CPB-induced pulmonary resistance Oral bioavailability Anticoagulant properties

Key Findings :

Structural Analogs: Cyclic Peptide Derivatives
Parameter Aprotinin, Arg(15)-Glu(52)- Cyclic Peptide (Ki = 2.9 µM) Native Aprotinin
Binding Loop Optimized residues 12–18; Arg15 enhances P1 interactions Shorter loop (12–17) with Arg at P2' Native residues (Pro13-Ile19)
Disulfide Bond Cys14-Cys38 retained Cys14-Cys38 retained Cys14-Cys38 conserved
Potency (Ki) Not reported 2.9 µM (DENV3 protease inhibition) 0.6–1.2 nM (plasmin inhibition)
Structural Flexibility Glycine linkers omitted for rigidity Variable linker lengths tested Flexible glycine linkers

Key Findings :

  • Cyclic peptides mimic aprotinin’s binding loop but trade potency for target specificity (e.g., antiviral activity) .
mCAP Proteases: Resistance Profiles
Protease Sensitivity to Aprotinin, Arg(15)-Glu(52)- Clinical Implication
mCAP1 High sensitivity Regulates ENaC in kidney; aprotinin mitigates edema
mCAP3 Resistant (IC₅₀ > 50 µM) Limits utility in mCAP3-driven pathologies

Key Finding :

  • mCAP3 resistance underscores the need for structure-guided inhibitor design .

Preparation Methods

Gene Design and Plasmid Construction

The synthetic gene is fused to the N-terminal segment of bacteriophage MS-2 polymerase to enhance expression in E. coli. This fusion strategy improves solubility and facilitates downstream cleavage. The plasmid vector (e.g., pRK 54.1.1) incorporates a temperature-sensitive promoter, enabling induction at 42°C. Critical design elements include:

Component Function Source
MS-2 polymerase fusion tagEnhances expression and inclusion body formation
Temperature-inducible promoterRegulates gene expression to minimize toxicity
Cassette mutagenesis sitesAllows substitution of codons for Arg-15 and Glu-52

Host Cell Transformation and Selection

E. coli strains such as BL21(DE3) are preferred due to their high protein yield and compatibility with T7 RNA polymerase. Transformants are selected using antibiotic resistance markers (e.g., ampicillin), and successful integration is verified via sequencing.

Fermentation and Inclusion Body Formation

Expression of the fusion protein occurs under controlled fermentation conditions, yielding insoluble inclusion bodies that protect the polypeptide from proteolytic degradation.

Fermentation Parameters

Optimal conditions for high-density bacterial culture include:

Parameter Value Impact on Yield
Temperature37°C (pre-induction), 42°C (post-induction)Induces protein expression
Induction duration4–6 hoursMaximizes fusion protein accumulation
Cell density (OD₆₀₀)0.6–0.8Prevents metabolic stress

Post-induction, cells are harvested via centrifugation, and inclusion bodies are isolated using detergent lysis (e.g., Triton X-100).

Solubilization and Cleavage

Inclusion bodies are solubilized in 6 M guanidine hydrochloride, followed by cleavage with cyanogen bromide at methionine residues to release the aprotinin homologue. The reaction is quenched with β-mercaptoethanol to prevent re-oxidation.

Protein Refolding and Purification

Renaturation of the reduced polypeptide chain is achieved through gradual dialysis against Tris-HCl buffers (pH 8.0), supplemented with redox agents to facilitate disulfide bond formation.

Affinity Chromatography

Active aprotinin is purified using trypsin-Sepharose affinity chromatography, exploiting its high binding affinity (Kᵢ ≤ 10⁻¹¹ M). Elution with 0.1 M glycine (pH 2.0) yields >90% pure protein.

Step Purity (%) Yield (%) Activity (TIU/mg)
Solubilization30–40100N/A
Affinity chromatography90–9570–806,000–7,000

Freeze-Drying and Formulation Stabilization

To ensure long-term stability, the purified aprotinin is lyophilized using excipients that prevent aggregation and maintain pH consistency.

Lyophilization Excipients

The freeze-dried formulation comprises:

Component Concentration Role
Mannitol100 g/LBulking agent for cake formation
Arginine10–20 g/LProtects against thermal denaturation
Human serum albumin5–20 g/LPrevents surface adsorption

Freeze-Drying Cycle

An optimized cycle reduces processing time while maintaining stability:

Phase Temperature Duration Pressure (mBar)
Freezing-45°C4 hours0.05
Primary drying-25°C24 hours0.1
Secondary drying25°C6 hours0.01

Post-lyophilization, the product is reconstituted in 5% phosphate buffer (pH 6.0–7.0) to ensure compatibility with physiological conditions.

Analytical and Quality Control Methods

Enzymatic Activity Assay

Aprotinin potency is quantified using -Benzoyl-DL-arginine-p-nitroanilide (BAPNA) as a substrate. The assay measures trypsin inhibition (TIU) via spectrophotometric detection of p-nitroaniline at 405 nm.

Parameter Value Equation
ΔA₄₀₅/min (uninhibited)0.08–0.12TIU/mL = (ΔA_unhibited - ΔA_inhibited) × df / 9.96
Inhibition threshold40–60%% Inhibition = (ΔA_unhibited - ΔA_inhibited) × 100 / ΔA_unhibited

Structural Characterization

Mass spectrometry confirms the molecular weight (6,512 Da) and disulfide bond integrity. Reverse-phase HPLC (C18 column, acetonitrile gradient) validates purity (>98%).

Comparative Efficacy of Preparation Methods

The recombinant approach surpasses traditional extraction from bovine lung by eliminating prion contamination risks and enabling scalable production. Kinetic studies demonstrate that Arg(15)-Glu(52)-aprotinin inhibits human plasma kallikrein (Kᵢ = 3.2 × 10⁻¹⁰ M) more effectively than native aprotinin .

Q & A

Q. What novel experimental systems (e.g., organoids, microphysiological systems) could advance understanding of aprotinin’s tissue-specific effects?

  • Methodological Answer : Use 3D vascular organoids to model aprotinin’s anti-fibrinolytic effects in endothelial cells. Combine with microfluidic platforms to simulate shear stress and quantify clot formation via time-lapse microscopy. Single-cell RNA-seq can resolve heterogeneity in cellular responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.